2,4-Diphenylpyrrolidine
Overview
Description
2,4-Diphenylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with two phenyl groups at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide range of bioactivities .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biological pathways, leading to diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors can significantly influence the degradation and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diphenylpyrrolidine can be synthesized through various methods. One common approach involves the oxidative coupling of ethyl phenylacetate using titanium tetrachloride and triethylamine, followed by the reduction of the resulting cyclic imide with sodium borohydride and iodine . Another method includes the reaction of acetylene dicarboxylate, aniline, and aromatic aldehydes catalyzed by citric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2,4-Diphenylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored as a scaffold for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without phenyl substitutions.
Pyrrolidinone: A related compound with a carbonyl group.
Pyrrolizine: A fused bicyclic analog with different biological activities.
Uniqueness: 2,4-Diphenylpyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties enhance its potential as a versatile scaffold in drug discovery and its ability to interact with specific biological targets .
Properties
IUPAC Name |
2,4-diphenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYNEJPWCDXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2,4-Diphenylpyrrolidine?
A1: Based on its name, we can infer the following about the structure of this compound:
Q2: Why is the synthesis of this compound and its derivatives of interest to researchers?
A2: While the provided research [] does not delve into specific applications, the synthesis of compounds like this compound and their derivatives is often motivated by their potential use in various fields. These molecules could serve as:
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